molecular formula C25H32O12 B1675382 Ligstroside CAS No. 35897-92-8

Ligstroside

Cat. No. B1675382
CAS RN: 35897-92-8
M. Wt: 524.5 g/mol
InChI Key: GMQXOLRKJQWPNB-MVVLSVRYSA-N
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Description

Ligstroside is an important phenolic compound present in olive cultivars . It is a secoiridoid glycoside that is the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid . It has a role as a plant metabolite and an antineoplastic agent . It is also a bioactive natural compound commonly derived from plants like Ligustrum lucidum, Jasminum officinale, and Osmanthus heterophyllus .


Synthesis Analysis

In 2021, Mancuso and co-workers proposed a green catalytic method to obtain ligstroside starting from oleuropein . The major benefits are that this compound already possesses the (S)-configuration at the C5 chiral carbon and the similarity with ligstroside .


Molecular Structure Analysis

Ligstroside is a secoiridoid derivative . Its molecular formula is C25H32O12 . The high mass resolution and accuracy provided by the adopted orbital trap mass analyzer enabled the recognition of more than 10 different isomeric forms of Ligstroside in virgin olive oil extracts .


Chemical Reactions Analysis

The detection of olive oil oxidation status or rancidity, the analytical techniques that are usually used, as well as the application and significance of chemometrics in the research of olive oil have been emphasized . Ligstroside significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .


Physical And Chemical Properties Analysis

Ligstroside is a solid, white to off-white compound . Its molecular weight is 524.52 .

Safety And Hazards

Ligstroside is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQXOLRKJQWPNB-MVVLSVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318124
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligustroside

CAS RN

35897-92-8
Record name Ligstroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ligstroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGSTROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,010
Citations
SM Cardoso, SI Falcão, AM Peres, MRM Domingues - Food Chemistry, 2011 - Elsevier
… , corresponding respectively to oleuropein and ligstroside isomers which contain the glucose … and of mono- and diglucosides of the ligstroside isomer, respectively. Moreover, the two …
Number of citations: 62 www.sciencedirect.com
P Andrewes, JLHC Busch, T de Joode… - Journal of agricultural …, 2003 - ACS Publications
… However, the fraction containing deacetoxy-ligstroside aglycon produced a strong burning … burning sensation; thus, deacetoxy-ligstroside aglycon is the polyphenol responsible for the …
Number of citations: 389 pubs.acs.org
MS Meiss, M Sanchez-Hidalgo… - Osteoarthritis and …, 2020 - oarsijournal.com
… (OLC) and ligstroside aglycone (LA), plus a chemically modified acetylated ligstroside aglycone (… Results: Acetylated ligstroside showed the most promising results for implementation in …
Number of citations: 3 www.oarsijournal.com
E Karkoula, A Skantzari, E Melliou… - Journal of agricultural …, 2014 - ACS Publications
… the monoaldehydic forms of oleuropein and ligstroside aglycons. The method was validated … ,9S aldehydic forms of oleuropein and ligstroside aglycon isomers during chromatography. …
Number of citations: 120 pubs.acs.org
R Grewal, M Reutzel, B Dilberger, H Hein, J Zotzel… - Experimental …, 2020 - Elsevier
… Ligstroside fed mice showed improved spatial working memory. Furthermore, ligstroside … Our findings indicate that purified ligstroside has outstanding performance on mitochondrial …
Number of citations: 48 www.sciencedirect.com
S Mancuso, P Costanzo, S Bonacci… - ACS Sustainable …, 2021 - ACS Publications
… b refer to the synthetic plans of ligstroside 5 proposed in the present work and in ref (31), respectively; panel c shows the synthesis tree referring to ligstroside aglycone 6; and panel d …
Number of citations: 7 pubs.acs.org
JJ Ríos, MJ Gil, F Gutiérrez-Rosales - Journal of Chromatography A, 2005 - Elsevier
… ) dialdehydic form of decarboxymethyl ligstroside aglycone; (13) … ligstroside aglycone; (15) aldehydic form of ligstroside … product of the aldehydic form of ligstroside aglycone; (18) …
Number of citations: 83 www.sciencedirect.com
R Abbattista, I Losito, C De Ceglie… - Journal of Mass …, 2019 - Wiley Online Library
… a similar experiment was performed on ligstroside during the present investigation. However, due to the lack of a commercial standard, ligstroside had to be preliminarily extracted from …
D De Stefanis, S Scimè, S Accomazzo, A Catti… - Cancers, 2019 - mdpi.com
… The information about the bioactivity of ligstroside aglycone … both oleocanthal and ligstroside aglycone on proliferation and/or … The presence of ligstroside aglycone in the extract lowered …
Number of citations: 28 www.mdpi.com
A De Nino, F Mazzotti, E Perri… - Journal of mass …, 2000 - Wiley Online Library
The composition of the equilibrium between aldehydes and hemiacetals was evaluated by ionspray ionization tandem mass spectrometry. The methanolic extracts of virgin olive oil from …

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